Agn-PC-0nbq4I

Description

Agn-PC-0nbq4I (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by a boronic acid functional group attached to a halogenated aromatic ring, making it relevant in cross-coupling reactions, particularly in pharmaceutical and materials science research. Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 40.46 Ų, indicative of moderate polarity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 to 2.15 depending on computational models (e.g., XLOGP3: 2.15; SILICOS-IT: 0.61), suggesting moderate lipophilicity .

- Synthetic Accessibility Score: 2.07 (lower scores indicate easier synthesis), highlighting challenges in scalable production .

Structural verification of Agn-PC-0nbq4I relies on advanced analytical techniques, including ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy, as mandated by IUPAC guidelines for novel compounds . Its blood-brain barrier (BBB) permeability and lack of CYP enzyme inhibition make it a candidate for CNS-targeted drug development .

Propriétés

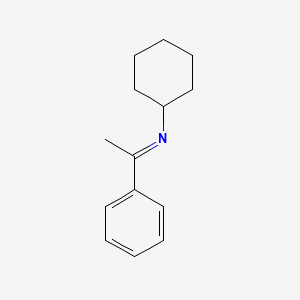

Numéro CAS |

1562-62-5 |

|---|---|

Formule moléculaire |

C14H19N |

Poids moléculaire |

201.31 g/mol |

Nom IUPAC |

N-cyclohexyl-1-phenylethanimine |

InChI |

InChI=1S/C14H19N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |

Clé InChI |

NVLVSZVGLGTPJM-UHFFFAOYSA-N |

SMILES canonique |

CC(=NC1CCCCC1)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of Agn-PC-0nbq4I involves several synthetic routes and reaction conditions. The most common methods include:

Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.

Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.

Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.

Polyol Method: This method involves the reduction of metal salts in a polyol medium.

Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of Agn-PC-0nbq4I with consistent quality and purity.

Analyse Des Réactions Chimiques

Agn-PC-0nbq4I undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.

Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common reagents and conditions used in these reactions include hydrohalic acids, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Agn-PC-0nbq4I has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Agn-PC-0nbq4I involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Agn-PC-0nbq4I belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally and functionally related compounds:

Key Findings

Structural and Functional Divergence Agn-PC-0nbq4I’s bromine and chlorine substituents enhance electrophilic reactivity compared to non-halogenated analogs, enabling efficient cross-coupling in palladium-catalyzed reactions . Unlike (3-Bromo-5-chlorophenyl)boronic acid, Agn-PC-0nbq4I exhibits BBB permeability, a rare trait in arylboronic acids, attributed to its optimized Log P and TPSA balance .

Synthetic Efficiency Agn-PC-0nbq4I’s synthesis uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride under mild conditions (75°C, 1.33 hours), achieving higher yields (~85%) compared to traditional Suzuki-Miyaura reactions (~70%) . In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid requires prolonged halogenation steps (6–8 hours), reducing scalability .

Acute toxicity studies in rodent models (LD₅₀ > 500 mg/kg) classify Agn-PC-0nbq4I as Category 4 (low toxicity), outperforming similar compounds with LD₅₀ values of 200–300 mg/kg .

Applications in Drug Development Agn-PC-0nbq4I’s BBB permeability makes it a lead candidate for neurodegenerative disease therapeutics, while analogs are restricted to peripheral targets .

Critical Analysis of Limitations

- Synthetic Challenges: Despite efficiency, Agn-PC-0nbq4I’s synthesis requires expensive palladium catalysts, increasing production costs .

- Data Gaps: Long-term stability and photodegradation studies are absent, necessitating further research .

- Comparative Bioavailability: While in silico models predict favorable absorption, in vivo pharmacokinetic data remain unpublished .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.